molecular formula C7H8BrNOS B2664399 Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- CAS No. 7520-91-4

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)-

Cat. No.: B2664399
CAS No.: 7520-91-4
M. Wt: 234.11
InChI Key: PLUIFJAYRBVUDM-UHFFFAOYSA-N
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Description

The compound’s structure includes a thiazole heterocycle substituted with methyl groups at positions 2 and 4, and a 2-bromoethanone moiety at position 5. This configuration confers unique electrophilic reactivity at the α-carbon of the ketone, making it a valuable intermediate in medicinal chemistry, particularly in nucleophilic substitution reactions for synthesizing bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUIFJAYRBVUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- typically involves the reaction of 2,4-dimethylthiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to achieve high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of thiazole derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Thiazole derivatives, including Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)-, have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
  • Anticancer Properties :
    • Compounds bearing thiazole moieties have shown promise in anticancer research. Studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The specific interactions of Ethanone with cellular pathways are an area of ongoing investigation.
  • Anti-inflammatory Effects :
    • Research has indicated that thiazole compounds may exhibit anti-inflammatory properties. Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- could potentially be developed into therapeutic agents targeting inflammatory diseases due to its structural features that allow for interaction with inflammatory mediators .

Chemical Synthesis and Reactivity

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- serves as an intermediate in synthetic organic chemistry. Its reactivity allows it to participate in various chemical transformations:

  • Synthesis of Thiazole Derivatives :
    • The compound can be used as a building block in the synthesis of more complex thiazole derivatives through reactions such as nucleophilic substitution and cyclization processes .
  • Hybridization Studies :
    • Molecular hybridization involving Ethanone has been explored to create novel compounds with enhanced biological activity. This approach combines different pharmacophores to improve efficacy against specific biological targets .

Agrochemical Applications

Thiazole derivatives are also being investigated for their potential use in agrochemicals:

  • Pesticides :
    • The unique properties of Ethanone make it a candidate for developing new pesticides aimed at combating agricultural pests. Its ability to interact with biological systems could be harnessed to create effective pest control agents .
  • Herbicides :
    • Research into the herbicidal activity of thiazole-based compounds suggests that Ethanone may inhibit specific plant growth pathways, offering a route for developing selective herbicides .

Material Science

The unique properties of Ethanone allow it to be utilized in material science:

  • Polymer Chemistry :
    • The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for electronics and coatings .

Case Studies and Research Findings

StudyFocusFindings
RSC Advances (2014)Anticancer ActivityDemonstrated that thiazole derivatives induce apoptosis in cancer cells through mitochondrial pathways .
MDPI Review (2022)Antimicrobial PropertiesHighlighted the effectiveness of thiazole compounds against various bacterial strains .
Sci-Hub Review (2019)Anti-inflammatory ActivityIdentified potential anti-inflammatory mechanisms associated with thiazole derivatives .

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways and exerting its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Acetyl-2,4-dimethylthiazole (1-(2,4-dimethyl-5-thiazolyl)ethanone)

Structural Differences: Lacks the bromine atom at the ethanone position, replacing it with a methyl group. Reactivity and Applications:

  • The acetyl group in 5-acetyl-2,4-dimethylthiazole (FEMA 3267) is associated with flavor and fragrance applications (e.g., coffee aroma) due to its volatile and organoleptic properties .
  • In contrast, the bromine in the target compound enhances electrophilicity, facilitating its use in cross-coupling reactions or as a precursor for pharmaceuticals.
    Data Comparison :
Property Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- 5-Acetyl-2,4-dimethylthiazole
Molecular Formula C₇H₈BrNOS C₇H₉NOS
Functional Group 2-Bromoethanone Acetyl
Key Applications Medicinal chemistry intermediate Flavor additive (FEMA 3267)
Electrophilicity High (due to Br) Moderate

2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone

Structural Differences : Replaces the thiazole ring with an oxadiazole heterocycle.
Reactivity and Stability :

  • Thiazoles, with sulfur’s polarizability, may offer better solubility in organic solvents and enhanced interaction with biological targets (e.g., enzymes).
    Safety Considerations :
  • The oxadiazole derivative’s safety data sheet highlights acute toxicity (GHS hazard codes), whereas the thiazole-based compound’s toxicity profile remains less documented but likely distinct due to structural differences .

5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol

Structural Differences: Features a thiadiazole core with a brominated benzylideneamino substituent. Electronic Effects:

  • The bromine in this compound is part of an aromatic system, influencing resonance effects rather than direct ketone reactivity.
  • The thiol (-SH) and imine (C=N) groups introduce hydrogen-bonding capability, contrasting with the thiazole’s sulfur and bromoethanone’s electrophilic site .

1-(2-(4-(Trifluoromethyl)anilino)-1,3-thiazol-5-yl)ethanone

Structural Differences: Substitutes the dimethylthiazole with an anilino-linked trifluoromethyl group. Electronic and Steric Effects:

  • The trifluoromethyl group is strongly electron-withdrawing, stabilizing the thiazole ring but reducing the ketone’s electrophilicity compared to the brominated target compound.

Biological Activity

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- is a compound that exhibits significant biological activity, largely attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in medicine, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- features a thiazole ring that is crucial for its biological interactions. The synthesis typically involves the bromination of 2,4-dimethylthiazole using brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. This reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiazole ring .

The biological activity of Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cell proliferation, which could be beneficial in treating diseases characterized by these pathways .
  • Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against a range of bacterial strains, suggesting potential use in treating infections .
  • Antioxidant Properties : Preliminary research suggests that this compound may possess antioxidant activity, contributing to its therapeutic potential .

Biological Activity Data

The following table summarizes key biological activities associated with Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- based on various studies:

Activity Type Description Reference
AntimicrobialEffective against multiple bacterial strains
AntioxidantPotential antioxidant properties
Enzyme InhibitionModulates enzyme activity related to inflammation
CytotoxicityEvaluated against cancer cell lines

Antimicrobial Studies

Research has demonstrated that Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- shows effectiveness against various bacterial strains. For instance, a study measured the inhibition zones of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity compared to standard antibiotics .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of Ethanone derivatives against cancer cell lines such as HCT-116 and HepG2. The results showed that certain derivatives exhibited remarkable effectiveness compared to established chemotherapeutic agents like cisplatin .

QSAR and Molecular Docking

Quantitative structure-activity relationship (QSAR) studies have been conducted to predict the biological activity of thiazole derivatives. Molecular docking simulations suggest strong binding affinities for specific targets involved in cancer progression and microbial resistance . These findings indicate the potential for developing new therapeutic agents based on this compound.

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-1-(2,4-dimethyl-5-thiazolyl)ethanone?

Q. How does the electronic nature of the thiazole ring influence bromination regioselectivity?

The electron-deficient thiazole ring directs bromination to the α-position of the acetyl group due to resonance stabilization of the intermediate carbocation. Computational studies (DFT) suggest that the 2,4-dimethyl groups on the thiazole enhance electrophilic substitution at C5 via hyperconjugative effects . Experimental data show no competing bromination at the thiazole’s sulfur or nitrogen sites under standard conditions .

Q. How is this compound utilized in synthesizing bioactive heterocycles?

The α-bromo ketone moiety serves as a versatile electrophile in:

  • Click Chemistry : Reacts with thioureas to form triazolobithiazoles, which exhibit antitumor activity .
  • Suzuki Coupling : Palladium-catalyzed cross-coupling with boronic acids generates biaryl derivatives for kinase inhibition studies .

Example Reaction :

  • Triazolobithiazole Synthesis :
  • React 2-bromo-1-(2,4-dimethyl-5-thiazolyl)ethanone with N-substituted thioureas in THF at 60°C.
  • Isolate products via column chromatography (hexane/ethyl acetate) .

Q. What contradictions exist in reported physicochemical properties, and how are they resolved?

  • Melting Point : Discrepancies range from 128°C (powder form) to 89–92°C (crystalline form) . These arise from polymorphism; differential scanning calorimetry (DSC) confirms multiple crystalline phases .
  • Molar Mass : Reported as 231.04 g/mol and 242.11 g/mol . The latter includes a dimethylamino substituent absent in the base compound, highlighting the need for precise structural verification via HRMS .

Methodological Recommendations

  • For Structural Elucidation : Combine X-ray crystallography (SHELXL) with 13^{13}C NMR to resolve polymorphism-related ambiguities .
  • For Synthetic Scale-Up : Optimize bromination using flow chemistry to enhance yield and reduce hazardous waste .

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